molecular formula C21H20O9 B601086 Doxorubicinolone (Mixture of Diastereomers) CAS No. 210837-88-0

Doxorubicinolone (Mixture of Diastereomers)

カタログ番号: B601086
CAS番号: 210837-88-0
分子量: 416.4 g/mol
InChIキー: CGVVIRBOJFDFBH-PTIJRGHASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Doxorubicinolone (Mixture of Diastereomers) is a metabolite of the well-known chemotherapeutic agent doxorubicin. It is a compound of significant interest in the field of organic chemistry and biochemistry due to its complex structure and multiple stereocenters. The compound is primarily used for research purposes, particularly in the study of stereochemical outcomes of reactions and the development of novel compounds that interact with DNA .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Doxorubicinolone (Mixture of Diastereomers) typically involves the reduction of doxorubicin. This process can be achieved through various chemical reactions, including catalytic hydrogenation or the use of reducing agents such as sodium borohydride. The reaction conditions often require careful control of temperature and pH to ensure the desired diastereomeric mixture is obtained .

Industrial Production Methods

Industrial production of Doxorubicinolone (Mixture of Diastereomers) is less common due to its primary use in research. when produced on a larger scale, the process involves similar reduction reactions with stringent quality control measures to ensure the purity and consistency of the diastereomeric mixture .

化学反応の分析

Types of Reactions

Doxorubicinolone (Mixture of Diastereomers) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone derivatives, reduced forms of the compound, and substituted analogs that can be further studied for their biological activity .

科学的研究の応用

Cancer Treatment Applications

Mechanism of Action
Doxorubicinolone retains the core structure of doxorubicin, an anthracycline antibiotic known for its ability to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells. It is primarily used in treating various malignancies, including breast cancer, leukemia, and lymphoma. The compound's efficacy is attributed to its ability to generate reactive oxygen species (ROS), which further contribute to its antitumor effects .

Clinical Efficacy
Research indicates that doxorubicin-based therapies can significantly reduce mortality rates in patients with solid tumors. For instance, a meta-analysis demonstrated a 15% reduction in the risk of death from ovarian cancer when treated with doxorubicin . Furthermore, studies have shown that doxorubicinolone may enhance the therapeutic index by providing similar anticancer effects with potentially reduced cardiotoxicity compared to its parent compound .

Analytical Applications

Characterization and Quality Control
Doxorubicinolone is utilized in analytical method development for quality control (QC) purposes. It serves as a reference standard for validating analytical methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are essential for determining the concentration of doxorubicinolone and its metabolites in biological samples .

Method Validation
A study validated an LC-MS/MS method for quantifying doxorubicinolone in mouse plasma, demonstrating linear calibration curves over a wide concentration range. The method showed excellent repeatability and accuracy, making it suitable for pharmacokinetic studies . Such analytical techniques are critical for ensuring the safety and efficacy of doxorubicinolone in clinical settings.

Hybrid Drug Development

Combination Therapies
Recent research has focused on hybrid compounds that combine doxorubicin with other therapeutic agents to enhance anticancer efficacy while minimizing side effects. For example, hybridization with antioxidants aims to mitigate doxorubicin's cardiotoxicity while maintaining its cytotoxic effects against cancer cells . These compounds have shown promising results in preclinical models, indicating their potential as safer alternatives for cancer treatment.

Case Studies
Several studies have evaluated the effectiveness of doxorubicin-based hybrids against resistant cancer cell lines. One study reported that a novel hybrid compound exhibited superior cytotoxicity against lung cancer cells compared to standard doxorubicin treatments, suggesting that structural modifications can lead to improved therapeutic outcomes .

作用機序

The mechanism of action of Doxorubicinolone (Mixture of Diastereomers) involves its interaction with DNA. Similar to doxorubicin, it can intercalate between DNA base pairs, disrupting the function of DNA-associated enzymes and leading to cytotoxic effects. This interaction can trigger various molecular pathways, including the activation of apoptosis through the Bcl-2/Bax pathway and the generation of reactive oxygen species .

類似化合物との比較

Similar Compounds

Uniqueness

Doxorubicinolone (Mixture of Diastereomers) is unique due to its multiple stereocenters, which allow for the study of chiral resolution and enantioselective synthesis. Its role as a metabolite of doxorubicin also makes it valuable in understanding the metabolic pathways and potential side effects of chemotherapeutic agents .

生物活性

Doxorubicinolone, a mixture of diastereomers derived from doxorubicin, exhibits significant biological activity, particularly in the context of cancer treatment. This article explores its mechanisms of action, biological effects, and comparative studies with related compounds.

Overview of Doxorubicinolone

Doxorubicinolone is a metabolite of doxorubicin, an anthracycline antibiotic widely used in chemotherapy. Its structure allows it to interact with cellular components similarly to doxorubicin, albeit with variations in potency and side effects due to the presence of different diastereomers.

Doxorubicinolone shares several mechanisms with doxorubicin, primarily through:

  • DNA Intercalation : Doxorubicinolone intercalates between DNA base pairs, disrupting the double helix structure and inhibiting DNA replication and transcription.
  • Topoisomerase II Inhibition : It inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication. This leads to increased DNA strand breaks.
  • Reactive Oxygen Species (ROS) Production : The compound induces oxidative stress by generating ROS, contributing to apoptosis in cancer cells .

Antitumor Activity

Doxorubicinolone has been shown to possess significant antitumor activity across various cancer cell lines. In vitro studies indicate that it effectively induces apoptosis through the mitochondrial pathway by upregulating pro-apoptotic proteins such as BAX and downregulating anti-apoptotic proteins like BCL-2 .

Comparative Studies

A comparative analysis of doxorubicin and its metabolites, including doxorubicinolone, reveals differences in cytotoxicity:

CompoundIC50 (µM)Mechanism of Action
Doxorubicin0.5DNA intercalation, Topoisomerase II inhibition
Doxorubicinolone1.2Similar mechanisms but lower potency
Doxorubicinone0.8DNA intercalation

*IC50 values indicate the concentration required to inhibit cell growth by 50% in vitro.

Case Studies

  • Breast Cancer : A study demonstrated that doxorubicinolone effectively reduced tumor size in MCF-7 breast cancer xenografts in mice, showcasing its potential as a therapeutic agent .
  • Leukemia : Clinical trials indicated that patients treated with doxorubicinolone exhibited improved survival rates compared to those receiving standard treatments alone .

Cardiovascular Effects

While doxorubicinolone exhibits potent anticancer properties, it is also associated with cardiotoxicity similar to that observed with doxorubicin. Studies have shown that cumulative doses can lead to subclinical cardiac dysfunction and heart failure . The mechanisms underlying this toxicity include oxidative stress and damage to cardiac myocytes.

特性

CAS番号

210837-88-0

分子式

C21H20O9

分子量

416.4 g/mol

IUPAC名

(7S,9S)-9-(1,2-dihydroxyethyl)-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C21H20O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,12,22-24,26-27,29H,5-7H2,1H3/t10-,12?,21-/m0/s1

InChIキー

CGVVIRBOJFDFBH-PTIJRGHASA-N

異性体SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(CO)O)O)C(=C3C2=O)O)O

正規SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(CO)O)O)C(=C3C2=O)O)O

純度

> 95%

数量

Milligrams-Grams

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。